molecular formula C7H5BrFNO2 B045430 2-Bromo-4-fluoro-6-nitrotoluene CAS No. 502496-33-5

2-Bromo-4-fluoro-6-nitrotoluene

Cat. No. B045430
M. Wt: 234.02 g/mol
InChI Key: ZVDFTBJXUXQPAU-UHFFFAOYSA-N
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Patent
US08252792B2

Procedure details

Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 1-bromo-5-fluoro-2-methyl-3-nitro-benzene in place of 3-bromo-4-N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (6.06 g, 33%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
33%

Identifiers

REACTION_CXSMILES
CN(C)S([C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[C:8]([Br:15])[CH:7]=1)(=O)=O.BrC1C=C([F:24])C=C([N+]([O-])=O)C=1C>>[Br:15][C:8]1[CH:7]=[C:6]([F:24])[CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][NH:12]2

Inputs

Step One
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC(=C2C=CNC2=C1)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC(=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.06 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.